molecular formula C16H17F2NO5S B3000367 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide CAS No. 1797762-35-6

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B3000367
CAS No.: 1797762-35-6
M. Wt: 373.37
InChI Key: RFMRRJPUUWDVPR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with both aromatic and sulfonamide functional groups, making it a versatile candidate for numerous chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Biochemical Pathways

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor . This suggests that this compound may affect similar biochemical pathways, potentially influencing monoamine oxidase activity and thereby affecting neurotransmitter levels.

Pharmacokinetics

It is known that similar compounds can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that this compound may have similar properties, potentially influencing its bioavailability.

Result of Action

It is known that similar compounds have been used in the preparation of a medicine resisting alzheimer disease . This suggests that this compound may have similar effects, potentially influencing neuronal cell activity and having a neuroprotective effect.

Action Environment

It is known that similar compounds have been studied for their corrosion inhibition behavior in acidic media . This suggests that this compound may also be influenced by environmental factors such as pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl group, followed by sulfonation to attach the difluorobenzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is unique due to its combination of aromatic, hydroxyethyl, and sulfonamide groups. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO5S/c1-23-14-7-6-10(8-15(14)24-2)13(20)9-19-25(21,22)16-11(17)4-3-5-12(16)18/h3-8,13,19-20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMRRJPUUWDVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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